(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Aminoethyl Group: This step involves the addition of an aminoethyl group to the pyrrolidine ring.
Attachment of the Cyclopropylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: The amino and cyclopropylmethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenyl-3,3,3-trifluoropropylamine: This compound has a similar structure but with a phenyl and trifluoropropyl group instead of the aminoethyl and cyclopropylmethyl groups.
®-1-Benzyl-piperidin-3-yl-methyl-amine: This compound features a piperidine ring and a benzyl group, differing from the pyrrolidine and cyclopropylmethyl groups in (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral nature. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H21N3 |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(3S)-1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2/t10-/m0/s1 |
InChI Key |
SXVXYMBXVPZIDX-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C[C@H]1NCC2CC2)CCN |
Canonical SMILES |
C1CC1CNC2CCN(C2)CCN |
Origin of Product |
United States |
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